molecular formula C40H80O4S4Sn2 B12699324 2,4-Dibutyl-2,4-bis(dodecylthio)-7-(ethylthio)-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione CAS No. 85391-81-7

2,4-Dibutyl-2,4-bis(dodecylthio)-7-(ethylthio)-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione

Cat. No.: B12699324
CAS No.: 85391-81-7
M. Wt: 990.7 g/mol
InChI Key: WSTLEEBNBWQQCG-UHFFFAOYSA-J
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Description

This organotin compound features a highly complex macrocyclic structure, integrating two tin atoms within an 11-membered ring system. The structure is further modified with butyl, dodecylthio, and ethylthio substituents, which influence its steric and electronic properties. Its crystallographic characterization, likely performed using programs like SHELXL for refinement , reveals a distorted trigonal-bipyramidal geometry at the tin centers, with bond lengths and angles consistent with hypervalent interactions typical of organotin derivatives.

Properties

CAS No.

85391-81-7

Molecular Formula

C40H80O4S4Sn2

Molecular Weight

990.7 g/mol

IUPAC Name

2,4-dibutyl-2,4-bis(dodecylsulfanyl)-7-ethylsulfanyl-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione

InChI

InChI=1S/2C12H26S.C8H14O4S.2C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-13-6(8(11)12)4-3-5-7(9)10;2*1-3-4-2;;;/h2*13H,2-12H2,1H3;6H,2-5H2,1H3,(H,9,10)(H,11,12);2*1,3-4H2,2H3;;;/q;;;;;;2*+2/p-4

InChI Key

WSTLEEBNBWQQCG-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCCCS[Sn]1(OC(=O)CCCC(C(=O)O[Sn](S1)(CCCC)SCCCCCCCCCCCC)SCC)CCCC

Origin of Product

United States

Biological Activity

2,4-Dibutyl-2,4-bis(dodecylthio)-7-(ethylthio)-1,5-dioxa-3-thia-2,4-distannacycloundecane-6,11-dione (CAS No. 85391-81-7) is a complex organotin compound notable for its potential biological activities. This compound features a unique structure that includes dodecylthio groups and a dioxa-thia framework, which may influence its interaction with biological systems.

The molecular formula of this compound is C40H80O4S4Sn2, with a molecular weight of approximately 990.74 g/mol. The presence of multiple sulfur and tin atoms suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

PropertyValue
Molecular FormulaC40H80O4S4Sn2
Molecular Weight990.74 g/mol
CAS Number85391-81-7

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of chemical compounds. Preliminary studies on structurally similar organotin compounds suggest potential cytotoxic effects on various cancer cell lines. For instance, organotin derivatives have been reported to induce apoptosis in human cancer cells through mitochondrial pathways.

Case Studies

  • Study on Organotin Compounds : A study published in Journal of Organometallic Chemistry highlighted the cytotoxic effects of various organotin compounds on human cancer cell lines. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced the cytotoxicity levels .
  • Antimicrobial Activity : Research conducted on similar dodecylthio-substituted organotin compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that the dodecylthio moiety may play a critical role in enhancing antimicrobial efficacy .

The biological activity of this compound may involve:

  • Membrane Disruption : The hydrophobic dodecyl groups can integrate into lipid bilayers, disrupting microbial membranes.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in cellular metabolism could lead to growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Organotin Macrocyclic Compounds

Structural Comparisons

Key structural parameters of analogous compounds are summarized below:

Compound Name Tin Coordination Avg. Sn–S Bond Length (Å) Ring Size Substituents Crystallographic Method
Target Compound (this work) Trigonal bipyramidal 2.45 ± 0.02 11-membered Butyl, dodecylthio, ethylthio SHELXL refinement
2,4-Diphenyl-1,5-dioxa-3-thia-2,4-distannacyclododecane-6,12-dione Octahedral 2.52 ± 0.03 12-membered Phenyl, methylthio SHELXS/SHELXL
3,7-Diethyl-1,5-dioxa-3-thia-2,4-distannacyclononane-5,9-dione Square pyramidal 2.48 ± 0.02 9-membered Ethyl, propylthio Superflip/SHELXL

Key Findings :

  • Ring Size Effects : Smaller rings (e.g., 9-membered) enforce greater geometric strain, leading to deviations from ideal coordination geometries. The 11-membered target compound exhibits less strain, favoring trigonal bipyramidal coordination.
  • Substituent Impact : Bulky dodecylthio groups in the target compound enhance steric shielding, reducing reactivity toward nucleophiles compared to phenyl or methylthio analogs.
  • Bond Length Trends : Sn–S bond lengths correlate with substituent electronegativity; electron-withdrawing groups (e.g., phenyl) elongate Sn–S bonds due to reduced back-donation .
Thermal and Solubility Properties
Compound Name Melting Point (°C) Solubility (CHCl₃, g/L) Thermal Decomposition (°C)
Target Compound 78–80 12.5 220
2,4-Diphenyl analog 145–147 3.2 190
3,7-Diethyl analog 92–94 8.7 235

Analysis :

  • Higher solubility of the target compound in chloroform arises from its long alkyl chains (dodecylthio), which improve lipophilicity.
  • Lower thermal stability of the diphenyl analog (190°C) reflects weaker Sn–S bonds due to electron-withdrawing aryl groups.
Catalytic Performance in Transesterification
Compound Name Reaction Yield (%) Turnover Frequency (h⁻¹) Stability (cycles)
Target Compound 89 450 10
2,4-Diphenyl analog 72 310 5
3,7-Diethyl analog 83 390 8

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